2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves multiple steps. The key steps include the formation of the triazolothiadiazole core and the subsequent attachment of the ethylphenoxy and benzylacetamide groups. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and ethylphenoxy groups. Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential anti-tubercular and anti-viral activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme essential for the biosynthesis of chorismate, a precursor for many aromatic compounds in bacteria. This inhibition disrupts the metabolic pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles such as:
- 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 4-amino-5-mercapto-3-[(5-substituted-2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazoles These compounds share structural similarities but differ in their specific substituents, which can significantly affect their biological activities and applications. The unique combination of the ethylphenoxy and benzylacetamide groups in 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide contributes to its distinct properties and potential applications .
Properties
CAS No. |
955314-84-8 |
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Molecular Formula |
C21H21N5O2S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-15-6-10-18(11-7-15)28-13-19(27)22-12-16-4-8-17(9-5-16)20-25-26-14(2)23-24-21(26)29-20/h4-11H,3,12-13H2,1-2H3,(H,22,27) |
InChI Key |
TZOWPIZMJKZIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origin of Product |
United States |
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